1,3-Dimethyl-5-(3-nitrophenyl)benzene
Overview
Description
1,3-Dimethyl-5-(3-nitrophenyl)benzene is an organic compound with the molecular formula C14H13NO2. It is also known by its IUPAC name, 3,5-dimethyl-3’-nitro-1,1’-biphenyl. This compound is characterized by the presence of two methyl groups and a nitro group attached to a biphenyl structure. It is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-(3-nitrophenyl)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by a Suzuki-Miyaura coupling reaction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group onto the benzene ring .
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a boronic acid and a halide. In this case, the nitro-substituted benzene derivative is coupled with a boronic acid derivative of 1,3-dimethylbenzene under mild conditions using a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and coupling reactions are optimized for scalability, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2), iron powder (Fe) in acidic conditions
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, Friedel-Crafts catalysts (e.g., aluminum chloride)
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Amino derivatives
Substitution: Halogenated, alkylated, or other substituted derivatives
Scientific Research Applications
1,3-Dimethyl-5-(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(3-nitrophenyl)benzene depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity or function. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-nitrobenzene: Similar structure but lacks the biphenyl component.
3,5-Dimethyl-4-nitrophenylbenzene: Similar structure with different positions of the nitro group.
1,3-Dimethyl-2-(3-nitrophenyl)benzene: Similar structure with different positions of the nitro group.
Uniqueness
1,3-Dimethyl-5-(3-nitrophenyl)benzene is unique due to the specific positioning of the nitro group on the biphenyl structure. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1,3-dimethyl-5-(3-nitrophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEMEDRKYFYIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477765 | |
Record name | 1,3-Dimethyl-5-(3-nitrophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337973-04-3 | |
Record name | 1,3-Dimethyl-5-(3-nitrophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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